molecular formula C7H11N3O B1336974 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime CAS No. 246022-20-8

1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime

Cat. No.: B1336974
CAS No.: 246022-20-8
M. Wt: 153.18 g/mol
InChI Key: AWXOWWYYKPERBT-XBXARRHUSA-N
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Description

1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde oxime is a pyrazole-derived oxime compound synthesized via the reaction of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (CAS# 2644-93-1) with hydroxylamine hydrochloride (NH$_2$OH·HCl) in the presence of a base such as pyridine . This reaction follows a general oxime formation mechanism, where the aldehyde group at the C4 position of the pyrazole core is converted into an oxime functional group (-CH=N-OH) . The parent aldehyde, 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde, is characterized by a planar pyrazole ring with methyl substituents at the 1-, 3-, and 5-positions, which confer steric and electronic effects that influence reactivity and crystallinity .

Safety data (MSDS) for the precursor aldehyde indicate handling precautions due to its irritant properties, though specific toxicity data for the oxime remain unlisted .

Properties

IUPAC Name

(NE)-N-[(1,3,5-trimethylpyrazol-4-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5-7(4-8-11)6(2)10(3)9-5/h4,11H,1-3H3/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXOWWYYKPERBT-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C)C)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Formylation

  • The Vilsmeier-Haack reaction is a classical and widely used method to introduce the formyl group at the 4-position of pyrazoles.
  • Starting from 1,3,5-trimethylpyrazole, treatment with a Vilsmeier reagent (formed from DMF and POCl3) yields the corresponding 4-carbaldehyde.
  • This method is favored for its straightforwardness and relatively high yields, typically in the range of 50-85% depending on conditions and substrates.

Oxidation of Corresponding Alcohols

  • An alternative route involves the oxidation of the corresponding (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol.
  • Oxidants such as pyridinium chlorochromate (PCC) or TEMPO/FeCl3 systems have been used effectively.
  • This approach avoids over-oxidation to carboxylic acids and provides good selectivity for the aldehyde stage.

Miscellaneous Synthetic Routes

  • Other methods include the condensation of diketones with hydrazines to form pyrazole rings bearing substituents, followed by selective oxidation or formylation.
  • Reduction of nitrile or cyano-substituted pyrazoles to aldehydes using hydride reagents like diisobutylaluminum hydride ((iso-Bu)2AlH) has also been reported.

Conversion to 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde Oxime

The oxime derivative is prepared by the reaction of the aldehyde with hydroxylamine or its salts under controlled conditions.

General Oximation Procedure

  • The aldehyde is treated with hydroxylamine hydrochloride in the presence of a base such as pyridine or sodium acetate.
  • The reaction typically proceeds at room temperature or with mild heating, yielding the oxime in moderate to high yields.
  • The reaction is generally clean, and the oxime can be isolated by crystallization or extraction.

One-Pot Synthesis via Vilsmeier-Haack Reaction

  • A one-pot method involves the Vilsmeier-Haack formylation of acetophenone phenylhydrazones followed by direct treatment with hydroxylamine hydrochloride.
  • This approach streamlines the synthesis of pyrazole-4-carbaldehyde oximes, including derivatives like 1,3,5-trimethyl-substituted analogs.
  • The method has been shown to be efficient and scalable, with yields typically ranging from 50% to 70%.

Research Findings and Data Summary

Step Reagents/Conditions Yield (%) Notes
Vilsmeier-Haack formylation DMF, POCl3, 0-50 °C 50-85 High regioselectivity for 4-position formylation; widely used for pyrazole aldehydes
Oxidation of alcohol PCC or TEMPO/FeCl3, room temp 50-80 Selective oxidation without over-oxidation to acids
Reduction of nitrile (iso-Bu)2AlH, dry ether 60-75 Converts cyano to aldehyde; useful for substituted pyrazoles
Oximation Hydroxylamine hydrochloride, pyridine/base 60-90 Mild conditions; clean conversion to oxime
One-pot Vilsmeier + oximation Acetophenone phenylhydrazone, Vilsmeier reagent, then hydroxylamine 50-70 Efficient, reduces purification steps

Structural and Spectroscopic Characterization

  • The oxime exists predominantly in the syn or anti configuration, which can be determined by NMR coupling constants and NOESY experiments.
  • X-ray crystallography confirms the anti configuration in related pyrazole-4-carbaldehyde oximes.
  • Detailed ^1H, ^13C, and ^15N NMR spectra, along with HRMS data, support the structural assignments and purity of the synthesized oximes.

Chemical Reactions Analysis

Types of Reactions: 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the oxime group under basic or acidic conditions.

Major Products:

    Oxidation: Formation of nitrile oxides.

    Reduction: Formation of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde amine.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime has demonstrated potential in medicinal chemistry due to its biological activities:

  • Antimicrobial Activity: Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated the efficacy of this compound against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for this compound was found to be between 0.22 - 0.25 µg/mL against Staphylococcus aureus .

    Table: Antimicrobial Efficacy of Pyrazole Derivatives
    CompoundMIC (µg/mL)Pathogen
    1,3,5-trimethyl-1H-pyrazole...0.22 - 0.25Staphylococcus aureus
    Other Pyrazole Derivative A0.30Escherichia coli
  • Anticancer Activity: The anticancer potential has been explored extensively. This compound has shown cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves apoptosis induction and inhibition of kinases related to cancer proliferation.

    Case Study: Cytotoxicity Evaluation
    CompoundIC50 (µM)Cell Line
    1,3,5-trimethyl-1H-pyrazole...17.82HepG2
    Pyrazole Derivative B3.25MCF7

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding nitriles or other oxidized derivatives.
  • Reduction: Reduction reactions can convert the oxime group to an amine group.
  • Substitution Reactions: The compound can undergo substitution reactions where functional groups on the pyrazole ring are replaced with other groups.

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the pyrazole ring can interact with nucleic acids, affecting their structure and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Insights :

  • Carboximidamide derivatives (e.g., compounds in ) exhibit distinct electronic properties due to the -C(=NH)-NH$_2$ group, which may increase hydrogen-bonding capacity compared to oximes .

Functional Group Comparison: Oxime vs. Carboximidamide

  • Oxime Derivatives : The -CH=N-OH group in this compound facilitates hydrogen bonding and chelation with metal ions, making it relevant in coordination chemistry .
  • Carboximidamide Derivatives : Compounds like those in feature a -C(=NH)-NH$_2$ group, which participates in stronger hydrogen-bonding networks and may exhibit enhanced biological activity (e.g., antimicrobial or antitumor properties) .

Hydrogen Bonding and Crystal Packing

  • The oxime group in this compound can form N–H···O and O–H···N hydrogen bonds, influencing crystal lattice stability . In contrast, 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (non-oxime analog) exhibits weaker C–H···O interactions, resulting in less dense packing .
  • Aryl-substituted oximes (e.g., 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde oxime) may exhibit π-π stacking, further stabilizing the crystal structure .

Biological Activity

1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₉N₃O. The compound features a pyrazole ring substituted with a carbaldehyde oxime group, which contributes to its reactivity and biological interactions.

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains and fungi, showing potential as an antimicrobial agent. In studies, derivatives of pyrazole compounds have demonstrated effectiveness against pathogens such as E. coli and Aspergillus niger .

2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Specifically, some studies have shown that related pyrazole compounds exhibit comparable anti-inflammatory activity to standard drugs like indomethacin .

3. Anticancer Potential
this compound has been explored for its anticancer effects. In vitro studies have reported that certain pyrazole derivatives induce apoptosis in cancer cell lines such as A549 (lung cancer) and Hep-2 (laryngeal cancer). For instance, compounds related to this structure have shown IC50 values indicating significant cytotoxicity against these cell lines .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The oxime group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function. This mechanism is particularly relevant in the context of anti-inflammatory and anticancer activities.
  • Interaction with Nucleic Acids : The pyrazole ring structure allows for interactions with nucleic acids, which may influence gene expression and cellular processes associated with cancer progression.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli, Aspergillus niger
Anti-inflammatoryComparable activity to indomethacin
AnticancerInduces apoptosis in A549 and Hep-2 cell lines

Case Studies

  • Anticancer Study : A study by Zheng et al. demonstrated that a series of pyrazole derivatives exhibited IC50 values as low as 0.28 µM against A549 cells, highlighting the potential of these compounds in cancer therapy .
  • Anti-inflammatory Research : Investigations into the anti-inflammatory effects revealed that certain pyrazole derivatives significantly reduced edema in animal models comparable to traditional NSAIDs .

Applications in Drug Development

Given its promising biological activities, this compound is being explored for various applications:

  • Drug Design : Its unique structure makes it a valuable scaffold for designing new drugs targeting inflammation and cancer.
  • Biochemical Probes : The compound's ability to interact with enzymes and receptors positions it as a candidate for developing biochemical probes in research settings.

Q & A

Q. Table 1. Comparative Crystallographic Parameters

Parameter1,3,5-Trimethyl Oxime3,5-Dimethyl-1-Phenyl Analog
Space GroupP 1P2₁/c
R-factor0.0800.050
Mean C–C Bond Length (Å)1.531.52

Q. Table 2. Synthetic Optimization Parameters

ConditionYield (%)Purity (%)
Ethanol, Reflux, 6h7895
Methanol, RT, 24h6590
NH₂OH·HCl (1.5 equiv)8597

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